Pyridine-2,6-bis(carboximidhydrazide)
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Overview
Description
Pyridine-2,6-bis(carboximidhydrazide) is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with carboximidhydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-bis(carboximidhydrazide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for pyridine-2,6-bis(carboximidhydrazide) are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,6-bis(carboximidhydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidhydrazide groups to amine functionalities.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyridine-2,6-bis(carboximidhydrazide) has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of pyridine-2,6-bis(carboximidhydrazide) involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of pyridine-2,6-bis(carboximidhydrazide).
Pyridine-2,6-bis(carboxamide): Similar structure but with amide groups instead of hydrazide groups.
Pyridine-2,6-bis(carboximidamide): Contains amidine groups, used in different catalytic applications.
Uniqueness
Pyridine-2,6-bis(carboximidhydrazide) is unique due to its dual hydrazide functionalities, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in catalysis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C7H11N7 |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-N',6-N'-diaminopyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C7H11N7/c8-6(13-10)4-2-1-3-5(12-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14) |
InChI Key |
ZJWVGMKMMQWZBS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)/C(=N/N)/N)/C(=N/N)/N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=NN)N)C(=NN)N |
Origin of Product |
United States |
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